Iganidipine

描述

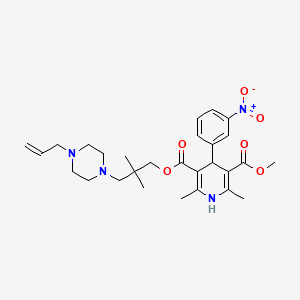

Structure

3D Structure

属性

IUPAC Name |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSPDQKRVMTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923068 | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119687-33-1, 752171-43-0, 788791-04-8 | |

| Record name | Iganidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IGANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iganidipine's Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iganidipine is a dihydropyridine calcium channel blocker designed for the management of hypertension. Like other members of the "-dipine" class, its primary therapeutic effect is achieved through the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound on vascular smooth muscle cells, complete with quantitative data from related compounds, detailed experimental protocols, and visual representations of the key signaling pathways.

While specific quantitative binding and potency data for this compound are not widely available in publicly accessible literature, this guide leverages data from structurally and functionally similar dihydropyridine calcium channel blockers, such as amlodipine, nifedipine, and lercanidipine, to provide a comprehensive overview of its expected pharmacological profile.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal mechanism of action for this compound in vascular smooth muscle is the inhibition of L-type voltage-gated calcium channels (Ca_v1.2). These channels are critical for regulating the influx of extracellular calcium (Ca²⁺) into the smooth muscle cell, a key event in the initiation of contraction.

Signaling Pathway for Vasodilation

The process of this compound-induced vasodilation can be broken down into the following steps:

-

Membrane Depolarization: In response to various physiological stimuli, the vascular smooth muscle cell membrane depolarizes.

-

L-Type Calcium Channel Activation: This depolarization triggers the opening of L-type calcium channels.

-

Calcium Influx: Calcium ions flow from the extracellular space into the cytoplasm of the smooth muscle cell, increasing the intracellular calcium concentration.

-

Calmodulin Binding: The influx of Ca²⁺ leads to its binding with the intracellular protein calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca²⁺-calmodulin complex activates MLCK.

-

Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the myosin light chain.

-

Muscle Contraction: Phosphorylation of the myosin light chain enables the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.

-

This compound Intervention: this compound binds to the α1 subunit of the L-type calcium channel, effectively blocking the channel and preventing Ca²⁺ influx. This disrupts the entire contraction cascade, leading to smooth muscle relaxation and vasodilation.

Iganidipine as a water-soluble dihydropyridine calcium antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iganidipine (also known as NKY-722 and kirenidipine hydrochloride) is a novel dihydropyridine calcium channel blocker distinguished by its notable water solubility, a characteristic that sets it apart from many other compounds in this class. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, synthesis, and its physiological effects. The document details its action as a calcium antagonist and presents findings from preclinical studies, highlighting its potential in cardiovascular therapy. Experimental protocols for the evaluation of dihydropyridine compounds are also provided to support further research and development in this area.

Introduction

Dihydropyridine calcium channel blockers are a cornerstone in the management of hypertension and other cardiovascular disorders. Their primary mechanism involves the inhibition of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. However, a significant challenge with many dihydropyridines is their poor aqueous solubility, which can impact their formulation, bioavailability, and pharmacokinetic profile. This compound emerges as a noteworthy exception, being characterized as a water-soluble calcium antagonist. This property suggests potential advantages in drug formulation and delivery. This guide aims to collate the existing scientific and technical information on this compound to serve as a resource for researchers and professionals in drug development.

Mechanism of Action

As a dihydropyridine derivative, this compound's primary pharmacological effect is the blockade of L-type voltage-gated calcium channels. These channels are crucial for the influx of extracellular calcium into smooth muscle cells of blood vessels and cardiac muscle. By inhibiting this influx, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.

Beyond its direct calcium channel blocking activity, preclinical studies in Dahl salt-sensitive rats suggest that this compound may have additional beneficial effects. At various doses, it has been shown to increase urinary prostaglandin (PG) I2 and PGE2, both of which are vasodilatory, and to decrease plasma angiotensin II (AII) levels and renin activity. These findings indicate that the therapeutic effects of this compound may be multifactorial, involving not only direct vasodilation but also modulation of the renin-angiotensin system and production of vasodilatory prostanoids.[1]

Signaling Pathway of Dihydropyridine Calcium Antagonists

The signaling cascade initiated by the influx of calcium through L-type calcium channels and its inhibition by dihydropyridines like this compound is a well-established pathway. The following diagram illustrates this mechanism.

Chemical Synthesis and Properties

Chemical Structure

This compound is chemically identified as 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester, dihydrochloride. Its chemical structure is presented below. The presence of the piperazinyl group and its formulation as a dihydrochloride salt likely contribute to its increased water solubility compared to other dihydropyridines.

-

IUPAC Name: 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride

-

Molecular Formula: C₂₈H₄₀Cl₂N₄O₆

-

Molecular Weight: 599.5 g/mol

-

Synonyms: NKY-722, this compound hydrochloride, Kirenidipine hydrochloride

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of asymmetric 1,4-dihydropyridines typically follows the Hantzsch synthesis or modifications thereof. This involves a multi-component condensation reaction. For asymmetric dihydropyridines like this compound, a multi-step approach is common to introduce different ester groups at the C3 and C5 positions of the dihydropyridine ring.

A plausible synthetic route, based on the synthesis of similar compounds like lercanidipine and barnidipine, would involve:

-

Synthesis of the two different side chains (the methyl ester and the more complex piperazinylpropyl ester).

-

Sequential condensation reactions to form the dihydropyridine ring.

The following diagram illustrates a generalized workflow for the synthesis of an asymmetric dihydropyridine.

Water Solubility

This compound is described as a "water-soluble" calcium antagonist. While quantitative solubility data (e.g., in mg/mL) is not available in the reviewed literature, this property is a key differentiator from many other dihydropyridines which are often poorly soluble in water. The enhanced solubility is likely attributable to the presence of the basic nitrogen atoms in the piperazine ring and its formulation as a dihydrochloride salt, which would be ionized in aqueous media.

Preclinical Pharmacology

In Vivo Studies

A study in Dahl salt-sensitive rats, a model of salt-induced hypertension, provides the most detailed preclinical data currently available for this compound. In this study, this compound was administered for 8 weeks at three different dose levels.

| Dose Group | Dose (mg/kg/day) | Effect on Blood Pressure |

| Non-hypotensive dose (NHD) | 0.3 | No significant reduction |

| Moderate-hypotensive dose (MHD) | 1.0 | Moderate reduction |

| Sustained-hypotensive dose (SHD) | 3.0 | Sustained reduction |

Key Findings from the study:

-

Survival: The highest dose (SHD) completely prevented hypertensive death in the rats.

-

Renal Protection: this compound demonstrated a dose-dependent reduction in glomerulosclerosis, as well as renal arterial and tubular injuries. The SHD group also showed improvements in plasma creatinine, serum urea nitrogen, and glomerular filtration rate.

-

Cerebral Protection: this compound reduced the incidence of cerebral infarction.

-

Biochemical Changes: All doses of this compound led to an increase in urinary excretion of the vasodilatory prostaglandins PGI₂ and PGE₂, and a decrease in plasma angiotensin II levels and renin activity.

These results suggest that this compound's protective effects on renal and cerebral tissues may be attributed not only to its blood pressure-lowering effects but also to its influence on the renin-angiotensin system and local vasodilator production.[1]

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. However, standard methodologies for characterizing dihydropyridine calcium channel blockers can be applied.

Aqueous Solubility Determination (Shake-Flask Method)

This is a standard method to determine the thermodynamic solubility of a compound.

-

Preparation: An excess amount of this compound hydrochloride powder is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

In Vitro Calcium Channel Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel.

-

Membrane Preparation: A tissue source rich in L-type calcium channels (e.g., rat cardiac or brain tissue) is homogenized and centrifuged to isolate a membrane fraction.

-

Radioligand: A radiolabeled dihydropyridine with high affinity for the channel, such as [³H]nitrendipine or [³H]isradipine, is used.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Rats

This protocol is used to assess the antihypertensive effect of this compound in an animal model.

-

Animal Model: Spontaneously hypertensive rats (SHR) or Dahl salt-sensitive rats on a high-salt diet are commonly used.

-

Cannulation: Under anesthesia, a catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement. The catheter is exteriorized at the back of the neck.

-

Recovery: The animal is allowed to recover from surgery.

-

Drug Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at various doses.

-

Blood Pressure Monitoring: Blood pressure and heart rate are continuously monitored in the conscious, freely moving animal using a pressure transducer connected to a data acquisition system.

-

Data Analysis: Changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate from baseline are calculated and compared between different dose groups and a vehicle control group.

Conclusion

This compound represents an interesting development in the field of dihydropyridine calcium channel blockers due to its inherent water solubility. Preclinical data, although limited, suggest that it is an effective antihypertensive agent with potential pleiotropic effects, including renal and cerebral protection, that may extend beyond simple blood pressure reduction. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, particularly in humans, and to quantify its solubility and binding affinity. The experimental protocols outlined in this guide provide a framework for such future investigations. The unique characteristic of water solubility may offer significant advantages in the formulation and clinical application of this compound, making it a promising candidate for further development.

References

The Discovery and Synthesis of Iganidipine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iganidipine is a dihydropyridine calcium channel blocker noted for its water-solubility and potential therapeutic applications in hypertension and ocular conditions. This technical guide provides a comprehensive overview of the available scientific and technical information regarding the discovery, synthesis, and mechanism of action of this compound. Due to the limited publicly available data specifically on this compound, this guide leverages information on analogous dihydropyridine compounds to present a complete picture, with clear indications where information is inferred. This document includes a summary of preclinical quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for professionals in the field of drug discovery and development.

Discovery and Development

While the specific timeline and detailed discovery narrative for this compound by Senju Pharmaceutical are not extensively documented in publicly accessible literature, its development follows the broader trajectory of dihydropyridine calcium channel blockers. The core therapeutic strategy behind this class of drugs is the targeted inhibition of L-type calcium channels to induce vasodilation and reduce blood pressure.[1] The development of newer generation dihydropyridines has focused on improving properties such as tissue selectivity, duration of action, and side-effect profiles.

Logical Development Workflow

Caption: A generalized workflow for the discovery and development of a pharmaceutical agent like this compound.

Synthesis of this compound

Hypothetical Synthesis Workflow for this compound (Hantzsch Reaction)

References

Iganidipine's Effects on L-type Calcium Channels: A Technical Guide

Disclaimer: Publicly available, detailed quantitative data on the specific interactions of Iganidipine with L-type calcium channels is limited. This guide describes the established mechanism of action for dihydropyridine (DHP) L-type calcium channel blockers, the class to which this compound belongs. The well-characterized compounds, Amlodipine and Nifedipine, are used as representative examples for quantitative data and detailed molecular interactions. This compound is expected to share this fundamental mechanism of action.

Executive Summary

This compound is a dihydropyridine calcium channel blocker used for the management of hypertension. As a member of the dihydropyridine class, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs). This blockade leads to a reduction in calcium influx into vascular smooth muscle cells, resulting in vasodilation and a subsequent decrease in blood pressure. This technical guide provides an in-depth overview of the molecular interactions, state-dependent binding, and downstream effects of dihydropyridine L-type calcium channel blockers, serving as a comprehensive framework for understanding the pharmacological effects of this compound.

Introduction to L-type Calcium Channels

L-type calcium channels are a critical component of the voltage-gated calcium channel family, playing a pivotal role in the excitation-contraction coupling of skeletal, smooth, and cardiac muscle.[1] In the cardiovascular system, the influx of calcium through L-type channels in vascular smooth muscle cells initiates a signaling cascade that leads to muscle contraction and vasoconstriction.

Structurally, L-type calcium channels are complex proteins composed of several subunits. The α1 subunit is the largest and forms the ion-conducting pore, and it also contains the binding sites for calcium channel blockers. Dihydropyridines, such as this compound, bind to a specific receptor site on the α1 subunit, allosterically modulating the channel's function.

Mechanism of Action: State-Dependent Blockade

A defining characteristic of dihydropyridine calcium channel blockers is their state-dependent binding.[2] These drugs exhibit a significantly higher affinity for L-type calcium channels in the open or inactivated states compared to the resting (closed) state.[2] This property is fundamental to their vascular selectivity and therapeutic efficacy.

Because vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac muscle cells, a larger fraction of L-type calcium channels in these tissues are in the inactivated state. This leads to a more potent blockade of calcium channels in the vasculature by dihydropyridines, explaining their pronounced vasodilatory effects with minimal impact on cardiac contractility at therapeutic doses.[3] This voltage-dependent inhibition is a key feature of the dihydropyridine class.[2]

State-dependent binding and blockade by dihydropyridines.

Quantitative Data for Representative Dihydropyridines

Due to the limited availability of specific quantitative data for this compound, this section presents representative data for the widely studied dihydropyridine L-type calcium channel blockers, Amlodipine and Nifedipine.

Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

| Compound | Preparation | IC50 | Reference |

| Amlodipine | Depolarized rat aorta | 1.9 nM | |

| Nifedipine | Guinea pig ventricular myocytes | 0.3 µM | |

| Quaternary Amlodipine | Rabbit skeletal muscle transverse tubule membranes | 4.2 µM |

Binding Affinity (Kd)

The dissociation constant (Kd) is used to describe the affinity between a ligand and a receptor. A lower Kd value indicates a higher binding affinity.

| Compound | Radioligand | Preparation | Kd | Reference |

| Nifedipine | [3H]Nifedipine | Rat brain membranes | 0.2 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of dihydropyridine calcium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through L-type calcium channels in isolated cells.

Objective: To measure the effect of a dihydropyridine compound on the amplitude and kinetics of L-type calcium currents.

Materials:

-

Isolated single cells (e.g., HEK293 cells expressing L-type calcium channels, ventricular myocytes, or vascular smooth muscle cells).

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes (borosilicate glass).

-

Extracellular solution (in mM): e.g., 135 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.

-

Intracellular (pipette) solution (in mM): e.g., 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2.

Procedure:

-

Cell Preparation: Isolate single cells and plate them on glass coverslips.

-

Pipette Fabrication: Pull micropipettes to a resistance of 2-5 MΩ.

-

Seal Formation: Form a high-resistance (GΩ) seal between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

-

Current Recording: Clamp the cell membrane at a holding potential where L-type calcium channels are predominantly in the closed state (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to elicit L-type calcium currents.

-

Drug Application: After establishing a stable baseline recording, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition: Record the changes in the amplitude and kinetics (activation, inactivation) of the L-type calcium current in the presence of the drug.

Data Analysis: Analyze the current-voltage (I-V) relationship and steady-state inactivation curves to quantify the drug's effect on channel function.

Workflow for whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for its receptor.

Objective: To determine the binding affinity (Kd or Ki) of a dihydropyridine compound for the L-type calcium channel.

Materials:

-

Tissue homogenates or cell membranes rich in L-type calcium channels (e.g., from rat brain or cardiac muscle).

-

Radiolabeled dihydropyridine (e.g., [³H]nitrendipine).

-

Unlabeled test compound.

-

Incubation buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells and isolate the membrane fraction by centrifugation.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled dihydropyridine and varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Downstream Signaling Effects

The inhibition of L-type calcium channels by dihydropyridines has significant consequences for intracellular signaling pathways that are dependent on calcium influx.

In vascular smooth muscle, the reduction in intracellular calcium concentration leads to decreased activation of calmodulin and myosin light-chain kinase. This, in turn, reduces the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Signaling pathway of L-type calcium channel blockade.

Conclusion

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Voltage-dependent block of calcium channel current in the calf cardiac Purkinje fiber by dihydropyridine calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

Cerebral Protective Effects of L-Type Calcium Channel Blockers in Stroke Models: A Technical Overview

Disclaimer: As of late 2025, publicly available, in-depth research specifically detailing the cerebral protective effects of Iganidipine in preclinical stroke models is limited. While one study noted that this compound reduced the incidence of cerebral infarction in hypertensive rats, it did not provide the detailed mechanistic or quantitative data typical of advanced stroke model studies[1]. Therefore, this document serves as a technical guide and template, illustrating the core data, experimental protocols, and signaling pathways relevant to a hypothetical L-type calcium channel blocker (LTCCB), herein named Neurocalbin , in the context of ischemic stroke research. The data and specific pathways presented are illustrative and based on established principles for this drug class.

Introduction to L-Type Calcium Channel Blockers in Cerebral Ischemia

Ischemic stroke triggers a complex cascade of events, a key component of which is excitotoxicity, leading to a massive influx of calcium (Ca2+) into neurons.[2][3] This intracellular Ca2+ overload activates catabolic enzymes, promotes the generation of reactive oxygen species, and ultimately initiates apoptotic and necrotic cell death pathways.[4] L-type voltage-gated calcium channels (LTCCs) are one of the primary conduits for this pathological Ca2+ entry during the early phases of ischemia.[2]

Pharmacological blockade of these channels is a rational therapeutic strategy to mitigate ischemic neuronal damage. By attenuating Ca2+ influx, LTCCBs like the hypothetical Neurocalbin aim to preserve ionic homeostasis, reduce metabolic stress, and inhibit downstream death signaling. Several compounds in this class, such as nimodipine, lercanidipine, and cilnidipine, have demonstrated neuroprotective properties in various preclinical stroke models.

Quantitative Efficacy Data of Neurocalbin in a Rodent Stroke Model

The efficacy of a neuroprotective agent is typically assessed by measuring its impact on infarct volume and functional neurological outcomes. The following tables summarize hypothetical data for Neurocalbin following a transient middle cerebral artery occlusion (tMCAO) in rats.

Table 1: Effect of Neurocalbin on Infarct Volume 24 Hours Post-tMCAO

| Treatment Group | Dose (mg/kg, i.v.) | n | Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |

| Vehicle (Saline) | - | 12 | 215.4 ± 15.2 | - |

| Neurocalbin | 0.5 | 12 | 163.7 ± 12.8 | 24.0% |

| Neurocalbin | 1.0 | 12 | 118.5 ± 10.5 | 45.0% |

| Neurocalbin | 2.0 | 12 | 115.9 ± 11.1 | 46.2% |

| p < 0.05, *p < 0.01 vs. Vehicle |

Table 2: Effect of Neurocalbin on Neurological Deficit Score (NDS) 24 Hours Post-tMCAO

| Treatment Group | Dose (mg/kg, i.v.) | n | Neurological Score (0-18 Scale) (Median [IQR]) |

| Sham (No MCAO) | - | 10 | 0 [0-0] |

| Vehicle (Saline) | - | 12 | 12 [10-14] |

| Neurocalbin | 0.5 | 12 | 9 [7-11] |

| Neurocalbin | 1.0 | 12 | 6 [5-8] |

| Neurocalbin | 2.0 | 12 | 6 [4-8] |

| A higher score indicates greater neurological impairment. *p < 0.05, *p < 0.01 vs. Vehicle |

Postulated Mechanism of Action and Signaling Pathway

The primary neuroprotective mechanism of Neurocalbin is the direct blockade of L-type calcium channels on the neuronal membrane. This action interrupts the ischemic cascade at a critical early stage.

-

Ischemic Insult: Reduced cerebral blood flow leads to oxygen and glucose deprivation.

-

Energy Failure & Depolarization: ATP depletion causes failure of ion pumps (e.g., Na+/K+-ATPase), leading to membrane depolarization.

-

LTCC Activation: Sustained depolarization activates voltage-gated calcium channels, including LTCCs.

-

Neurocalbin Intervention: Neurocalbin binds to the α1 subunit of the LTCC, stabilizing it in an inactive state and preventing Ca2+ influx.

-

Downstream Effects: By limiting Ca2+ overload, Neurocalbin indirectly inhibits the activation of Ca2+-dependent proteases (calpains), phospholipases, and endonucleases, thereby reducing mitochondrial dysfunction, oxidative stress, and apoptosis.

Key Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of preclinical stroke studies.

The intraluminal filament model is a widely used technique to induce focal cerebral ischemia that mimics human stroke.

-

Animal Preparation: Male Wistar rats (280-320g) are anesthetized with isoflurane (2-3% for induction, 1.5% for maintenance). Body temperature is maintained at 37.0 ± 0.5°C using a heating pad and rectal probe.

-

Surgical Procedure: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is carefully dissected and ligated distally. A temporary ligature is placed around the CCA.

-

Occlusion: A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced up the ICA until it obstructs the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a >80% drop in regional cerebral blood flow (rCBF) measured by Laser Doppler Flowmetry.

-

Drug Administration: Neurocalbin or vehicle is administered intravenously via the tail vein 15 minutes post-reperfusion.

-

Reperfusion: After 90 minutes of occlusion, the filament is withdrawn to allow reperfusion of the MCA territory. The incision is sutured, and the animal is allowed to recover.

-

Brain Harvesting: 24 hours after MCAO, rats are deeply anesthetized and transcardially perfused with saline. The brains are removed and sectioned into 2 mm coronal slices.

-

TTC Staining: Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted (non-viable) tissue pale white.

-

Quantification: The slices are imaged, and the infarct area on each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by integrating the infarct areas across all slices, correcting for cerebral edema.

Neurological deficits are assessed using a composite scoring system immediately before euthanasia. The 18-point scale evaluates motor, sensory, balance, and reflex functions. A higher score signifies a more severe deficit.

Conclusion and Future Directions

The data presented in this hypothetical guide illustrate the potential of LTCCBs, exemplified by Neurocalbin, as neuroprotective agents in ischemic stroke. The core mechanism involves mitigating the excitotoxic Ca2+ overload that is a hallmark of ischemic neuronal injury. While the clinical translation of many neuroprotectants has been challenging, the well-established safety profile of LTCCBs in treating cardiovascular conditions makes them compelling candidates for further investigation. Future preclinical studies on this compound or novel LTCCBs should focus on defining the therapeutic time window, exploring combination therapies, and utilizing more clinically relevant large animal or comorbid stroke models to enhance the potential for successful clinical translation.

References

- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. L-type Ca2+ channel blockers attenuate electrical changes and Ca2+ rise induced by oxygen/glucose deprivation in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

A Comprehensive Guide to the Structure-Activity Relationship of 1,4-Dihydropyridine Calcium Channel Blockers

Introduction

1,4-Dihydropyridines (DHPs) are a prominent class of organic compounds that function as L-type calcium channel blockers.[1] This blockade results in the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure, making them effective antihypertensive agents.[1][2] The therapeutic efficacy of DHPs is intricately linked to their molecular structure. Variations in the substituents on the dihydropyridine ring significantly influence their potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-dihydropyridine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. While this guide focuses on the general SAR principles of the DHP class, the information presented is applicable to the rational design of novel DHP analogues.

The core structure of a 1,4-dihydropyridine consists of a six-membered heterocyclic ring. Key positions for substitution that modulate activity include the C3 and C5 ester groups, the C4 phenyl ring, and the substituents on this phenyl ring.[3] Studies have revealed that the ester groups at the C3 and C5 positions are crucial for activity.[3] The nature of the aryl group at the C4 position is a fundamental requirement for optimal activity, with the position and type of electron-withdrawing groups on this phenyl ring significantly affecting receptor-binding activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on 1,4-dihydropyridine derivatives, illustrating the impact of structural modifications on their biological activity.

Table 1: In Vitro Calcium Channel Blocking Activity of Dihydropyridine Derivatives

| Compound | C4-Phenyl Substituent | C3/C5-Ester Groups | Activity (IC50, µM) | Reference |

| Nifedipine Analog | 2-NO2 | -COOCH3 / -COOCH3 | Not specified, used as reference | |

| Analog 3h | 2-Cl | -COOC2H5 / -COOC2H5 | Approx. 3-fold more active than nifedipine | |

| Felodipine | 2,3-Cl2 | -COOC2H5 / -COOCH(CH3)2 | < 3 | |

| Isradipine | 2-NO2, 5-CF3 | -COOCH3 / -COOCH(CH3)2 | < 3 | |

| Nitrendipine | 3-NO2 | -COOC2H5 / -COOCH3 | < 3 | |

| Efonidipine | 2-NO2 | -COOCH2Ph / -PO(OC2H5)2 | < 3 |

Table 2: Receptor Binding Affinity of Dihydropyridine Derivatives

| Compound | Effect on (+)-[3H]PN 200-110 Binding | Receptor | Reference |

| 54 | Significant increase in Kd | 1,4-DHP Receptor | |

| 68 | Significant decrease in Bmax | 1,4-DHP Receptor | |

| 69 | Significant increase in Kd and decrease in Bmax | 1,4-DHP Receptor | |

| 80 | Significant decrease in Bmax | 1,4-DHP Receptor | |

| 85 | Significant increase in Kd | 1,4-DHP Receptor |

Note: Kd (dissociation constant) is an indicator of binding affinity, where a lower Kd suggests higher affinity. Bmax represents the maximum number of binding sites.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of novel DHP derivatives.

Radioligand Binding Assay for 1,4-Dihydropyridine Receptors

This assay is used to determine the binding affinity of synthesized compounds to the 1,4-DHP calcium channel antagonist receptors.

-

Tissue Preparation: Rat brains are homogenized in a buffer solution. The homogenate is then centrifuged to isolate the membrane fraction containing the receptors.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled DHP, such as (+)-[3H]PN 200-110, and varying concentrations of the test compounds.

-

Data Analysis: The amount of bound radioligand is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Scatchard analysis can be performed to determine the apparent dissociation constant (Kd) and the maximal number of binding sites (Bmax).

In Vitro Calcium Channel Blocking Activity in Isolated Vascular Smooth Muscle

This protocol evaluates the functional effect of DHP derivatives on vascular smooth muscle contraction.

-

Tissue Preparation: A segment of an artery, such as the rat aorta, is isolated and mounted in an organ bath containing a physiological salt solution.

-

Contraction Induction: The arterial ring is depolarized with a high concentration of potassium chloride (e.g., 80 mM KCl) to induce contraction by opening voltage-dependent calcium channels.

-

Compound Testing: Cumulative concentrations of the test compounds are added to the organ bath, and the relaxation of the pre-contracted arterial ring is measured.

-

Data Analysis: Concentration-response curves are constructed, and the IC50 values (the concentration causing 50% of the maximum relaxation) are calculated.

In Vivo Antihypertensive Activity in Hypertensive Rat Models

This experiment assesses the blood pressure-lowering effects of the compounds in a living organism.

-

Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a model for essential hypertension.

-

Drug Administration: The test compounds are administered to the rats, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Blood Pressure Measurement: Blood pressure is monitored continuously using a catheter implanted in an artery or non-invasively using the tail-cuff method.

-

Data Analysis: The change in mean systolic or diastolic blood pressure from the baseline is calculated and compared between different doses and compounds.

Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: DHP Mechanism of Action.

Experimental Workflow for DHP Structure-Activity Relationship Studies

Caption: DHP SAR Experimental Workflow.

Key Structure-Activity Relationships of 1,4-Dihydropyridines

Caption: DHP Core SAR Summary.

References

In Vitro Characterization of Lercanidipine's Pharmacological Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine is a third-generation dihydropyridine (DHP) L-type calcium channel blocker with a high degree of vascular selectivity and a long duration of action.[1] This technical guide provides an in-depth overview of the in vitro pharmacological profile of Lercanidipine, focusing on its binding characteristics, functional antagonism of L-type calcium channels, and its effects on intracellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Data Presentation

Table 1: Radioligand Binding Affinity of Lercanidipine

| Radioligand | Tissue/Cell Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference Compound |

| --INVALID-LINK---PN 200-110 | Rat Heart Membranes | 0.8 ± 0.1 | 120 ± 15 | Nitrendipine |

| [3H]Nitrendipine | Rabbit Myocardium | 0.15 ± 0.06 | 247 ± 150 | Nitrendipine[2] |

Note: Data for Lercanidipine is presented alongside representative data for other dihydropyridines to provide context.

Table 2: Functional Antagonism of L-type Calcium Channels by Lercanidipine

| Preparation | Assay Type | Agonist | IC50 (nM) | Key Findings | Reference |

| Rat Aorta | K+-induced contraction | 80 mM KCl | 1.2 ± 0.2 | More potent than nitrendipine.[3] | Guarneri et al., 1996[3] |

| Rabbit Ventricular Strips | Negative Inotropic Effect | Electrical Stimulation | >1000 | Negligible effect compared to vascular effects.[3] | Guarneri et al., 1996 |

| Guinea-pig Atria | Negative Inotropic Effect | Electrical Stimulation | >1000 | Negligible effect compared to vascular effects. | Guarneri et al., 1996 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of Lercanidipine for the L-type calcium channel.

Materials:

-

Tissue Preparation: Rat cardiac ventricular muscle or other suitable tissue expressing L-type calcium channels.

-

Radioligand: --INVALID-LINK---PN 200-110 or [3H]Nitrendipine.

-

Test Compound: Lercanidipine.

-

Reference Compound: Unlabeled nitrendipine or other known dihydropyridine.

-

Buffers: Tris-HCl buffer (50 mM, pH 7.4).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membrane fraction by high-speed centrifugation. Resuspend the pellet in fresh buffer.

-

Binding Reaction: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (Lercanidipine) in a final volume of 250-500 µL.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled reference compound) from the total binding. Analyze the competition binding data using non-linear regression to calculate the IC50 value, which can be converted to the inhibition constant (Ki).

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the functional inhibition of L-type calcium channels by Lercanidipine.

Materials:

-

Cells: Isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel).

-

Solutions:

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).

-

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope, data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and mount them on the stage of an inverted microscope.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage Protocol: Hold the cell at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Drug Application: Perfuse the cell with the external solution containing various concentrations of Lercanidipine.

-

Data Acquisition and Analysis: Record the peak inward calcium current before and after drug application. Plot the concentration-response curve to determine the IC50 for current inhibition.

Mandatory Visualizations

Caption: Mechanism of action of Lercanidipine on vascular smooth muscle cells.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Signaling cascade leading to vascular smooth muscle contraction and its inhibition by Lercanidipine.

References

- 1. Lercanidipine: a novel lipophilic dihydropyridine calcium antagonist with long duration of action and high vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of Iganidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical safety and toxicology data for Iganidipine is limited. This guide synthesizes the available information on this compound and supplements it with data from other dihydropyridine calcium channel blockers to provide a comprehensive overview of the expected preclinical safety profile. All data not specific to this compound is clearly noted.

Introduction

This compound is a dihydropyridine calcium channel blocker developed for the treatment of hypertension. As with any new chemical entity, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential adverse effects prior to human clinical trials. This guide provides an in-depth overview of the typical preclinical safety studies conducted for a drug of this class, summarizing available data and outlining standard experimental methodologies.

Mechanism of Action

This compound, like other dihydropyridine calcium channel blockers, exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a subsequent reduction in blood pressure.

Summary of Preclinical Safety Studies

A standard preclinical toxicology program for a small molecule drug like this compound typically includes single-dose and repeated-dose toxicity studies in both rodent and non-rodent species, as well as evaluations of genetic toxicity, reproductive and developmental toxicity, and safety pharmacology.

While specific LD50 values for this compound are not publicly available, studies on other dihydropyridine calcium channel blockers provide an indication of the potential for acute toxicity. For instance, the oral LD50 of nifedipine in rats is reported to be in the range of 1000 mg/kg. Overdose of calcium channel blockers can lead to excessive vasodilation, hypotension, and reflex tachycardia[1][2].

Table 1: Single-Dose Toxicity Data for Structurally Related Dihydropyridine Calcium Channel Blockers

| Compound | Species | Route | LD50 | Reference |

| Nifedipine | Rat | Oral | ~1000 mg/kg | General Knowledge |

| Amlodipine | Rat | Oral | >5000 mg/kg | General Knowledge |

| Lercanidipine | Rat (male) | Oral | 939 mg/kg | [2] |

| Lercanidipine | Mouse (male) | Oral | 622 mg/kg | [2] |

| Diperdipine | Mouse | Oral | >200 mg/kg | [3] |

| Diperdipine | Rat | Oral | >250 mg/kg |

A study on the effects of this compound in Dahl salt-sensitive rats provides some repeated-dose information. In this study, this compound was administered daily by oral gavage for 8 weeks at doses of 0.3, 1.0, and 3.0 mg/kg/day. No overt signs of toxicity were reported at these dose levels, and the highest dose was associated with a sustained hypotensive effect and prevention of hypertensive-related mortality.

Table 2: Repeated-Dose Study of this compound in Rats

| Species | Duration | Doses | Key Findings | Reference |

| Dahl Salt-Sensitive Rat | 8 weeks | 0.3, 1.0, 3.0 mg/kg/day (oral) | No reported toxicity. Dose-dependent reduction in blood pressure and prevention of renal and cerebral injuries. |

Note: This was a pharmacology study, not a formal toxicology study, and a No-Observed-Adverse-Effect-Level (NOAEL) was not determined.

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of a new drug candidate. While no specific genotoxicity data for this compound was found, other dihydropyridine calcium channel blockers have been evaluated. For example, mebudipine, another dihydropyridine calcium channel blocker, was found to be non-mutagenic in the Ames assay.

Table 3: Genotoxicity Profile of Related Dihydropyridine Calcium Channel Blockers

| Assay | Test System | Compound | Result | Reference |

| Ames Test | Salmonella typhimurium | Mebudipine | Negative | |

| Micronucleus Test | Human Lymphocytes | Lercanidipine | Positive (at high concentrations) | |

| Chromosome Aberration | Human Lymphocytes | Lercanidipine | Negative |

Reproductive and developmental toxicity studies are crucial to identify any potential adverse effects on fertility, embryonic development, and pre- and postnatal development. Studies on other calcium channel blockers, such as felodipine, have shown that at high doses, this class of drugs can be associated with prolonged parturition and increased perinatal death, which is considered a class effect related to the inhibition of uterine contractility. However, these drugs are generally not found to be teratogenic at therapeutic doses.

Table 4: Reproductive and Developmental Toxicity of a Related Calcium Channel Blocker (Felodipine)

| Study Type | Species | Doses (oral) | Key Findings | Reference |

| Fertility and Early Embryonic Development | Rat | 10, 25, 70 µmol/kg | Prolonged parturition and increased stillborn fetuses at ≥10 µmol/kg. | |

| Embryo-Fetal Development (Teratology) | Rat | 10, 25, 70 µmol/kg | No teratogenic effects. | |

| Pre- and Postnatal Development | Rat | 3, 10, 30 µmol/kg | Increased postnatal death at ≥10 µmol/kg. NOAEL for developmental toxicity was 3 µmol/kg. |

Safety pharmacology studies investigate the potential for adverse effects on vital organ systems, particularly the cardiovascular, respiratory, and central nervous systems. For a calcium channel blocker like this compound, cardiovascular safety pharmacology is of primary importance. These studies would assess effects on blood pressure, heart rate, and ECG parameters. The expected findings would be dose-dependent hypotension and a potential for reflex tachycardia.

Experimental Protocols

This assay is used to detect point mutations.

-

Test System: Histidine-dependent strains of Salmonella typhimurium.

-

Procedure: The test compound, bacterial strains, and a liver homogenate (S9 fraction for metabolic activation) are incubated together. The mixture is then plated on a minimal agar medium.

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

This assay detects chromosomal damage.

-

Test System: Typically rodents (mice or rats).

-

Procedure: The test substance is administered to the animals, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Endpoint: The frequency of micronucleated immature erythrocytes is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates that the substance induces chromosomal damage.

This study assesses the potential to induce adverse effects in the developing fetus.

-

Test System: Typically rats and rabbits.

-

Procedure: The test substance is administered to pregnant females during the period of organogenesis. Prior to term, the females are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.

-

Endpoints: The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed and examined for malformations and variations. The No-Observed-Adverse-Effect-Level (NOAEL) for both maternal and developmental toxicity is determined.

Conclusion

While specific preclinical safety and toxicology data for this compound is not extensively available in the public domain, the information from a repeated-dose study in rats suggests it is well-tolerated at pharmacologically active doses. Based on the data from other dihydropyridine calcium channel blockers, it is anticipated that this compound would have a low potential for genotoxicity and would not be a primary teratogen. The main toxicological concerns would likely be extensions of its pharmacological activity, namely excessive hypotension at high doses. A comprehensive preclinical safety package, following standard regulatory guidelines, would be necessary to fully characterize its toxicological profile and support its clinical development.

References

- 1. Calcium Channel Blocker Toxicity: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Management of lercanidipine overdose with hyperinsulinaemic euglycaemia therapy: case report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental studies on the toxicity of diperdipine following oral and parenteral application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Effects of Iganidipine on Endothelial Function and Nitric Oxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the effects of iganidipine on endothelial function and nitric oxide is limited. This guide synthesizes the established mechanisms and experimental data from closely related dihydropyridine calcium channel blockers (CCBs) to provide a comprehensive overview of the potential effects of this compound. The information presented herein is largely based on the pharmacological class effects of dihydropyridines and should be interpreted with the understanding that direct experimental validation on this compound is not extensively available in the public domain. One study has suggested that the renal and cerebral protective effects of this compound in salt-induced hypertensive rats may be partially attributed to a reduction in plasma angiotensin II and an increase in vasodilatory prostanoids[1].

Introduction to Dihydropyridine CCBs and Endothelial Function

Endothelial dysfunction is a key factor in the development of hypertension and atherosclerosis. It involves a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule that regulates vascular tone, inhibits inflammation, and prevents thrombosis. Dihydropyridine calcium channel blockers are a class of drugs primarily used to treat hypertension by blocking L-type calcium channels in vascular smooth muscle cells, leading to vasodilation. Beyond their primary mechanism of action, several dihydropyridines have been shown to exert beneficial effects on endothelial function, primarily by enhancing the bioavailability of nitric oxide. These effects are often independent of their blood pressure-lowering action and are thought to contribute to their cardiovascular protective properties.[2][3][4]

Quantitative Data on the Effects of Dihydropyridine CCBs on Endothelial Function and Nitric Oxide

The following table summarizes key quantitative findings from studies on various dihydropyridine CCBs, providing insights into the potential effects of this compound.

| Compound | Experimental Model | Key Parameter Measured | Result | Reference |

| Pranidipine | Co-culture of vascular smooth muscle cells and endothelial cells | cGMP accumulation | Significantly enhanced | [5] |

| Rat aortic segments | cGMP accumulation | Enhanced in endothelium-intact but not in denuded vessels | ||

| Endothelial cells | Superoxide dismutase (SOD) activity | Upregulated | ||

| Endothelial cells | eNOS expression | No significant effect | ||

| Benidipine | Human umbilical vein endothelial cells (HUVECs) | eNOS expression and activity | Augmented | |

| HUVECs | NO production and cGMP accumulation | Promoted | ||

| Hypertensive rats (renal resistance arteries) | Acetylcholine-induced relaxation | Improved by enhancing NO-mediated relaxation | ||

| Nifedipine | Cultured porcine aortic endothelial cells | Basal NO release | Time- and concentration-dependent increase (132±47% at 1 µmol/L) | |

| Rat ventricular papillary muscle | cGMP level | Strongly increased | ||

| Amlodipine | Canine coronary microvessels | Nitrite production (NO metabolite) | Dose-dependent increase (from 74±5 to 130±8 pmol/mg) | |

| Failing human heart coronary microvessels | Nitrite production | Dose-dependent increase (up to 79%) | ||

| Spontaneously hypertensive rats (aortic endothelial cells) | NO release | Restored from 55±6nM to 101±3nM | ||

| Spontaneously hypertensive rats (aortic endothelial cells) | Peroxynitrite (ONOO-) | Decreased from 156±19nM to 50±4nM | ||

| Stroke-prone spontaneously hypertensive rats (heart) | Copper/zinc-containing SOD (Cu/ZnSOD) expression and activity | Significantly restored |

Signaling Pathways and Mechanisms of Action

The beneficial effects of dihydropyridine CCBs on endothelial function are primarily attributed to their antioxidant properties, which enhance the bioavailability of nitric oxide.

Proposed Mechanism of Action of Dihydropyridine CCBs on Endothelial Nitric Oxide Bioavailability

Dihydropyridine CCBs are thought to increase the bioavailability of NO primarily by reducing its degradation by reactive oxygen species (ROS), particularly superoxide anions (O₂⁻). This is achieved through the upregulation of antioxidant enzymes like superoxide dismutase (SOD).

Caption: Proposed mechanism of dihydropyridine CCBs on NO bioavailability.

Cyclic GMP Signaling Pathway

Nitric oxide exerts its vasodilatory effects by activating soluble guanylyl cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation. Some dihydropyridines, like pranidipine, have been shown to enhance cGMP accumulation, suggesting an amplification of the NO signaling cascade.

Detailed Experimental Protocols

This section outlines typical methodologies used to investigate the effects of compounds like this compound on endothelial function and nitric oxide production.

Assessment of Endothelial-Dependent Vasodilation

Objective: To determine the effect of a test compound on the relaxation of blood vessels in response to an endothelium-dependent agonist.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

-

For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a stainless-steel wire.

-

-

Isometric Tension Recording:

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

-

-

Experimental Procedure:

-

The viability of the rings is assessed by contracting them with phenylephrine (1 µM) or KCl (60 mM).

-

Once a stable contraction is achieved, acetylcholine (1 µM) is added to confirm the presence of a functional endothelium (relaxation of >80% is expected).

-

After washing and re-equilibration, the rings are pre-incubated with the test compound (e.g., this compound at various concentrations) or vehicle for 30 minutes.

-

The rings are then pre-contracted again with phenylephrine.

-

Cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine, 1 nM to 10 µM) are generated.

-

-

Data Analysis:

-

Relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine.

-

The potency (EC₅₀) and maximal relaxation (Emax) are calculated and compared between control and drug-treated groups.

-

Measurement of Nitric Oxide Production

Objective: To quantify the amount of nitric oxide released from endothelial cells following treatment with a test compound.

Methodology (Griess Assay for Nitrite):

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium until confluent.

-

Cells are seeded in 24-well plates.

-

-

Experimental Treatment:

-

Prior to the experiment, the culture medium is replaced with a phenol red-free medium.

-

Cells are treated with the test compound (e.g., this compound) at various concentrations for a specified duration (e.g., 24 hours).

-

-

Sample Collection:

-

After incubation, the cell culture supernatant is collected.

-

-

Griess Reaction:

-

50 µL of the supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubated for 10 minutes at room temperature in the dark.

-

50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.

-

-

Quantification:

-

The absorbance at 540 nm is measured using a microplate reader.

-

The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

-

Results are often normalized to the total protein content of the cells in each well.

-

Assessment of eNOS Activity

Objective: To measure the enzymatic activity of endothelial nitric oxide synthase in response to a test compound.

Methodology ([³H]-L-arginine to [³H]-L-citrulline conversion assay):

-

Cell Culture and Treatment:

-

Endothelial cells are cultured to confluence and treated with the test compound or vehicle.

-

-

Cell Lysis:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysate is obtained after sonication and centrifugation.

-

-

Enzyme Reaction:

-

The reaction is initiated by adding the cell lysate to a reaction mixture containing [³H]-L-arginine, NADPH, calmodulin, CaCl₂, and tetrahydrobiopterin.

-

The reaction is carried out at 37°C for a defined period (e.g., 30 minutes).

-

-

Separation and Quantification:

-

The reaction is stopped by adding a stop buffer containing EDTA.

-

The reaction mixture is applied to a Dowex AG50WX-8 (Na⁺ form) cation exchange resin column to separate [³H]-L-citrulline from unreacted [³H]-L-arginine.

-

The radioactivity of the eluted [³H]-L-citrulline is measured by liquid scintillation counting.

-

-

Data Analysis:

-

eNOS activity is expressed as pmol of [³H]-L-citrulline formed per minute per milligram of protein.

-

Experimental Workflows and Logical Relationships

Workflow for Investigating the Endothelial Effects of a Novel Dihydropyridine CCB

The following diagram outlines a logical workflow for the preclinical assessment of a new dihydropyridine compound's effects on endothelial function.

Caption: A typical experimental workflow for assessing endothelial effects.

This document is intended for informational purposes for a scientific audience and is based on the current understanding of dihydropyridine calcium channel blockers. Further direct research on this compound is required to confirm these potential effects.

References

- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of antihypertensive drugs on endothelial dysfunction: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of antihypertensive treatment on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pranidipine enhances the action of nitric oxide released from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Iganidipine: A Potential Therapeutic Agent for Salt-Induced Hypertension

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Salt-sensitive hypertension is a prevalent condition characterized by an exaggerated blood pressure response to high dietary salt intake, contributing significantly to cardiovascular and renal morbidity. This technical guide explores the potential of iganidipine, a dihydropyridine calcium channel blocker, in the management of salt-induced hypertension. Drawing upon pre-clinical evidence, this document details the pharmacological effects of this compound, its impact on key physiological parameters, and the underlying mechanisms of action. This guide provides comprehensive quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a calcium channel antagonist that has demonstrated significant potential in mitigating the pathological consequences of salt-induced hypertension.[1] As a dihydropyridine derivative, its primary mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] However, research suggests that this compound's therapeutic benefits extend beyond simple vasodilation, encompassing protective effects on renal and cerebral tissues, modulation of the renin-angiotensin-aldosterone system (RAAS), and influence on prostaglandin synthesis.[1] This guide will provide a detailed examination of the scientific evidence supporting the use of this compound in salt-sensitive hypertension, with a focus on the quantitative data and experimental protocols from key studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal pre-clinical study investigating the effects of this compound in a Dahl salt-sensitive rat model of hypertension.[3]

Table 1: Effect of this compound on Systolic Blood Pressure in Dahl Salt-Sensitive Rats on a High-Salt Diet [3]

| Treatment Group | Dose (mg/kg/day) | Systolic Blood Pressure (mmHg) |

| High-Salt Diet Control | - | 225 ± 5 |

| This compound (NHD) | 0.3 | 220 ± 6 |

| This compound (MHD) | 1.0 | 200 ± 7* |

| This compound (SHD) | 3.0 | 150 ± 8** |

| Low-Salt Diet Control | - | 145 ± 4 |

NHD: Non-Hypotensive Dose, MHD: Moderate-Hypotensive Dose, SHD: Sustained-Hypotensive Dose *p < 0.05 vs. High-Salt Diet Control **p < 0.01 vs. High-Salt Diet Control

Table 2: Effect of this compound on Renal Function in Dahl Salt-Sensitive Rats on a High-Salt Diet

| Treatment Group | Dose (mg/kg/day) | Plasma Creatinine (mg/dL) | Serum Urea Nitrogen (mg/dL) | Glomerular Filtration Rate (mL/min/100g BW) |

| High-Salt Diet Control | - | 1.2 ± 0.1 | 80 ± 5 | 0.5 ± 0.1 |

| This compound (NHD) | 0.3 | 1.1 ± 0.1 | 75 ± 6 | 0.6 ± 0.1 |

| This compound (MHD) | 1.0 | 1.0 ± 0.1 | 70 ± 5 | 0.7 ± 0.1 |

| This compound (SHD) | 3.0 | 0.8 ± 0.1 | 50 ± 4 | 0.9 ± 0.1** |

| Low-Salt Diet Control | - | 0.7 ± 0.1 | 40 ± 3 | 1.0 ± 0.1 |

*p < 0.05 vs. High-Salt Diet Control **p < 0.01 vs. High-Salt Diet Control

Table 3: Effect of this compound on the Renin-Angiotensin System in Dahl Salt-Sensitive Rats on a High-Salt Diet

| Treatment Group | Dose (mg/kg/day) | Plasma Renin Activity (ng/mL/hr) | Plasma Angiotensin II (pg/mL) |

| High-Salt Diet Control | - | 0.5 ± 0.1 | 150 ± 20 |

| This compound (NHD) | 0.3 | 0.4 ± 0.1 | 140 ± 18 |

| This compound (MHD) | 1.0 | 0.3 ± 0.1 | 110 ± 15 |

| This compound (SHD) | 3.0 | 0.2 ± 0.05 | 70 ± 10 |

| Low-Salt Diet Control | - | 1.5 ± 0.2 | 50 ± 8 |

*p < 0.05 vs. High-Salt Diet Control **p < 0.01 vs. High-Salt Diet Control

Table 4: Effect of this compound on Urinary Prostaglandins in Dahl Salt-Sensitive Rats on a High-Salt Diet

| Treatment Group | Dose (mg/kg/day) | Urinary 6-keto-PGF1α (ng/day) | Urinary PGE2 (ng/day) |

| High-Salt Diet Control | - | 25 ± 3 | 15 ± 2 |

| This compound (NHD) | 0.3 | 30 ± 4 | 18 ± 2 |

| This compound (MHD) | 1.0 | 40 ± 5 | 25 ± 3 |

| This compound (SHD) | 3.0 | 50 ± 6 | 30 ± 4 |

| Low-Salt Diet Control | - | 20 ± 2 | 10 ± 1 |

*p < 0.05 vs. High-Salt Diet Control **p < 0.01 vs. High-Salt Diet Control

Experimental Protocols

The following sections detail the methodologies employed in the key pre-clinical study of this compound.

Animal Model and Induction of Salt-Induced Hypertension

-

Animal Model: Male Dahl salt-sensitive (SS/JrHsd/Mcwi) rats are a well-established genetic model for salt-sensitive hypertension and renal disease.

-

Induction of Hypertension: At 6 weeks of age, rats are placed on a high-salt diet containing 8% NaCl for a period of 8 weeks to induce hypertension. Control animals are maintained on a low-salt diet (0.3% NaCl).

This compound Administration

This compound is administered orally once daily for 8 weeks at three different dosages:

-

Non-Hypotensive Dose (NHD): 0.3 mg/kg/day

-

Moderate-Hypotensive Dose (MHD): 1.0 mg/kg/day

-

Sustained-Hypotensive Dose (SHD): 3.0 mg/kg/day

Blood Pressure Measurement

Systolic blood pressure is measured weekly using a non-invasive tail-cuff method.

Biochemical Analyses

-

Plasma Renin Activity (PRA) and Angiotensin II (AII): Blood samples are collected at the end of the 8-week treatment period. Plasma is separated by centrifugation. PRA and AII levels are determined by radioimmunoassay (RIA).

-

Urinary Prostaglandins: Urine is collected over a 24-hour period using metabolic cages. Urinary concentrations of 6-keto-PGF1α (a stable metabolite of PGI2) and PGE2 are measured by radioimmunoassay (RIA).

Histological Analysis of Renal Injury

-

Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Staining: 4-µm sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerulosclerosis and interstitial fibrosis.

-